molecular formula C18H18N2O3S2 B14960378 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B14960378
M. Wt: 374.5 g/mol
InChI Key: WDFSLSSMBOVMES-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with 5-ethyl-4-phenyl-1,3-thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the para position relative to the methoxy group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent with a thiazole core structure.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S2/c1-3-16-17(13-7-5-4-6-8-13)19-18(24-16)20-25(21,22)15-11-9-14(23-2)10-12-15/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

WDFSLSSMBOVMES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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